
Vicriviroc Malate
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del Vicriviroc Malato implica múltiples pasos, comenzando con la preparación del núcleo de pirimidina. Los pasos clave incluyen:
- Formación del anillo de pirimidina a través de una reacción de condensación.
- Introducción del grupo trifluorometilfenilo a través de una reacción de sustitución nucleofílica.
- Unión de los anillos de piperazina y piperidina a través de la formación de enlace amida .
Métodos de Producción Industrial: La producción industrial del Vicriviroc Malato generalmente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye:
- Uso de materiales de partida de alta pureza.
- Condiciones de reacción controladas, como temperatura, presión y pH.
- Pasos de purificación que incluyen cristalización y cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Vicriviroc Malato experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar derivados hidroxilados.
Reducción: Las reacciones de reducción pueden llevar a la formación de productos desalquilados.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean reactivos como haluros de alquilo y nucleófilos en condiciones básicas o ácidas.
Productos Principales:
Oxidación: Derivados hidroxilados.
Reducción: Productos desalquilados.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Vicriviroc is a pyrimidine CCR5 entry inhibitor of HIV-1, previously known as SCH 417690 and SCH-D . It functions as a small-molecule chemokine receptor antagonist, preventing viral entry by inhibiting the binding of R5-tropic HIV-1 to host cells at the CCR5 co-receptor .
Clinical Applications and Research
Antiviral Activity and Pharmacokinetics
Vicriviroc has demonstrated antiviral activity and favorable pharmacokinetic properties in clinical trials . Studies have shown that vicriviroc achieves significant reductions in HIV RNA levels in HIV-infected patients . In a multiple-dose, placebo-controlled study, notable reductions from baseline HIV RNA were observed after 14 days of treatment across different dosage groups .
Clinical Trial Results
- Monotherapy Trials: A 14-day monotherapy trial in HIV-infected adults showed that vicriviroc achieved a mean decline from baseline of HIV RNA of 1.5 log10 or greater in all treatment groups (10, 25, 50 mg twice daily) .
- Phase II Trials: A Phase II trial (ACTG5211) found that patients in the 10 mg and 15 mg vicriviroc treatment groups achieved a median decrease in viral load of 1.92 and 1.44 log10 copies/mL, respectively, and a median increase in CD4 cell count of 130 and 96 cells/uL from baseline .
- Combination Therapy Trials: The VICTOR-E1 trial examined the administration of 20 or 30 mg dosages of vicriviroc with an optimized background therapy (OBT) regimen that included a ritonavir-boosted protease inhibitor. The investigators concluded that vicriviroc 30 or 20 mg once daily plus ritonavir-containing OBT provided sustained viral suppression and increased CD4 cell counts in treatment-experienced subjects, regardless of the number of active drugs in OBT .
Treatment-Experienced Patients
In HIV-1-infected, treatment-experienced patients, vicriviroc has demonstrated potent virologic suppression . A Phase II study in treatment-experienced patients demonstrated the early efficacy of 30 mg vicriviroc in a regimen containing a ritonavir-boosted protease inhibitor .
CCR5 Inhibition and Potential Anti-Inflammatory Effects
Vicriviroc is a CC-chemokine receptor 5 (CCR5) inhibitor that may potentially decrease inflammation from the immune system, offering additional properties alongside its antiretroviral efficacy .
Tables of Clinical Data
Safety and Tolerability
Vicriviroc was well-tolerated in early clinical trials, with the frequency of adverse events being similar in the vicriviroc and placebo groups . Common adverse events included headache, pharyngitis, nausea, and abdominal pain, which were not dose-related . However, concerns arose in one Phase II study regarding a potentially higher rate of malignancies in treatment-experienced patients .
Development Discontinuation
Mecanismo De Acción
El Vicriviroc Malato ejerce sus efectos mediante la unión no competitiva a un bolsillo hidrofóbico entre las hélices transmembrana cerca de la superficie extracelular del receptor CCR5. Este antagonismo alostérico provoca un cambio conformacional en la proteína, impidiendo la unión de gp120 a CCR5. Como resultado, se bloquea la entrada del VIH a la célula .
Compuestos Similares:
Maraviroc: Otro antagonista de CCR5 utilizado en el tratamiento del VIH-1.
Aplaviroc: Un inhibidor de CCR5 con un mecanismo de acción similar.
Comparación:
Vicriviroc Malato vs. Maraviroc: Ambos compuestos inhiben CCR5, pero el Vicriviroc Malato ha mostrado mayor selectividad y potencia en algunos estudios.
Vicriviroc Malato vs. Aplaviroc: Si bien ambos son inhibidores de CCR5, el Vicriviroc Malato tiene una mejor biodisponibilidad oral y penetración del sistema nervioso central.
El Vicriviroc Malato destaca por su alta selectividad, potencia y propiedades farmacocinéticas favorables, lo que lo convierte en un candidato prometedor para el tratamiento del VIH-1 .
Comparación Con Compuestos Similares
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.
Aplaviroc: A CCR5 inhibitor with a similar mechanism of action.
Comparison:
Vicriviroc Malate vs. Maraviroc: Both compounds inhibit CCR5, but this compound has shown higher selectivity and potency in some studies.
This compound vs. Aplaviroc: While both are CCR5 inhibitors, this compound has better oral bioavailability and central nervous system penetration.
This compound stands out due to its high selectivity, potency, and favorable pharmacokinetic properties, making it a promising candidate for HIV-1 treatment .
Actividad Biológica
Vicriviroc malate (SCH 417690) is a potent and selective antagonist of the CCR5 receptor, primarily developed for the treatment of HIV-1 infection. This compound has garnered attention due to its unique mechanism of action, pharmacokinetic properties, and efficacy against a broad spectrum of HIV-1 strains, including drug-resistant variants.
Vicriviroc acts by blocking the CCR5 co-receptor on the surface of CD4+ T cells, which is essential for HIV entry into these cells. By inhibiting this receptor, vicriviroc prevents the virus from infecting the host cells, thereby reducing viral load in infected individuals.
In Vitro Studies
In vitro studies have demonstrated that vicriviroc exhibits potent antiviral activity against various HIV-1 isolates. Key findings include:
- Binding Affinity : Vicriviroc binds to CCR5 with a higher affinity than its predecessor SCH-C, showcasing an IC50 value of approximately 10 nM .
- Broad-Spectrum Activity : It has shown effectiveness against genetically diverse and drug-resistant HIV-1 strains, outperforming SCH-C in inhibiting viral replication .
- Synergistic Effects : When combined with other antiretroviral drugs, vicriviroc displayed synergistic anti-HIV activity across all classes of approved antiretrovirals .
Pharmacokinetics
Vicriviroc's pharmacokinetic profile indicates rapid absorption and a half-life ranging from 28 to 33 hours, supporting once-daily dosing regimens. In clinical trials involving HIV-infected patients:
- Dosing Regimens : Patients received doses of 10, 25, or 50 mg twice daily over a 14-day period.
- Viral Load Reduction : Significant reductions in plasma HIV RNA were observed, with up to 82% of patients achieving a decline of at least 1.0 log10 after treatment .
Case Studies
A pivotal study assessing the safety and efficacy of vicriviroc involved 48 HIV-infected individuals. The results highlighted:
- Efficacy : All active treatment groups showed significant reductions in baseline HIV RNA levels.
- Adverse Effects : Adverse events were similar between vicriviroc and placebo groups, with common complaints including headache and nausea .
Comparative Analysis
The following table summarizes the key biological activities and pharmacokinetic parameters of vicriviroc compared to other CCR5 antagonists:
Feature | Vicriviroc (SCH 417690) | SCH-C |
---|---|---|
Binding Affinity (IC50) | 10 nM | Higher than vicriviroc |
Efficacy Against Resistant Strains | Yes | Limited |
Half-Life | 28-33 hours | Shorter |
Dosing Frequency | Once daily | Twice daily |
Common Adverse Effects | Headache, Nausea | Similar |
Propiedades
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9)/t19-,24-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIGHNTROUVLT-RIAYWLAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F3N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436815 | |
Record name | Vicriviroc Malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541503-81-5 | |
Record name | Vicriviroc Malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.